molecular formula C21H15NO5S B2825573 Ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate CAS No. 888413-11-4

Ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate

Cat. No. B2825573
CAS RN: 888413-11-4
M. Wt: 393.41
InChI Key: XNIOAJXEVJKASX-UHFFFAOYSA-N
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Description

This compound is a derivative of ethyl thiophene-3-carboxylate . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The ethyl thiophene-3-carboxylate has an ethyl ester group attached to the third carbon in the thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the thiophene ring, with various functional groups attached. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of an ester group would likely make the compound polar and potentially capable of participating in hydrogen bonding .

Scientific Research Applications

Anticancer Potential

Ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate and its analogs have shown promising results in overcoming drug resistance in cancer cells, especially highlighting their ability to selectively kill drug-resistant cells over parent cancer cells. This characteristic suggests a significant potential for treating cancers with multiple drug resistance. The molecule inhibits tumor cell growth by inducing apoptosis, although the detailed mechanism of its selectivity toward drug-resistant cancer cells is still under investigation (Das et al., 2009).

Synthesis and Applications in Medicinal Chemistry

A sequential one-pot, atom economical three-component reaction has been utilized for the synthesis of densely functionalized 4H-chromene derivatives, including ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate derivatives. These compounds have been characterized by spectral and X-ray methods, underscoring their medicinal promise (Boominathan et al., 2011).

Innovative Catalysis in Organic Synthesis

Innovative catalysis using novel poly(ethylene glycol) grafted triethylamine functionalized dicationic ionic liquid has been reported for efficient synthesis of 2-amino-2-chromene derivatives in water. This catalytic approach offers advantages such as simple workup, mild reaction conditions, wide substrate flexibility, excellent yields, and environmental friendliness. Furthermore, the catalyst could be reused several times without significant loss of activity, demonstrating its efficiency and sustainability in organic synthesis (Wang et al., 2016).

Antimicrobial and Antioxidant Properties

The compound and its related derivatives have been explored for antimicrobial and antioxidant activities. Synthesized derivatives have exhibited remarkable antibacterial and antifungal properties, with some compounds showing profound antioxidant potential. These findings suggest potential applications in developing new antimicrobial and antioxidant agents, highlighting the versatile biological activities of this chemical class (Raghavendra et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, some thiophene derivatives are used in the synthesis of various heterocyclic compounds and hydrazones .

Future Directions

Thiophene and its derivatives have been the subject of much research due to their wide range of potential applications, from medicinal chemistry to materials science . Future research might explore new synthesis methods, potential applications, and more detailed studies of their properties.

properties

IUPAC Name

ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5S/c1-2-26-20(24)14-9-10-28-19(14)22-18(23)16-11-15-13-6-4-3-5-12(13)7-8-17(15)27-21(16)25/h3-11H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIOAJXEVJKASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate

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